
(2,4-Dichloro-5-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-formylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize continuous flow processes to enhance efficiency and yield. These methods may involve the use of automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dichloro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products:
Biaryls and Styrenes: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from the oxidation of the boronic acid group.
Applications De Recherche Scientifique
(2,4-Dichloro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2,4-Dichloro-5-formylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The formyl group and chlorine atoms on the phenyl ring can also participate in various chemical interactions, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
3-Formylphenylboronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
4-Formylphenylboronic Acid: Another isomer with the formyl group in a different position.
2,4-Dichlorophenylboronic Acid: Lacks the formyl group but has similar chlorine substitutions.
Uniqueness: (2,4-Dichloro-5-formylphenyl)boronic acid is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C7H5BCl2O3 |
|---|---|
Poids moléculaire |
218.83 g/mol |
Nom IUPAC |
(2,4-dichloro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |
Clé InChI |
MIUYBMLSVMWZAI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Cl)Cl)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


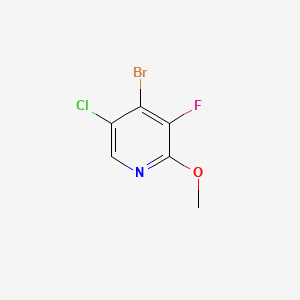
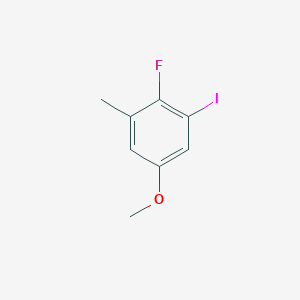
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

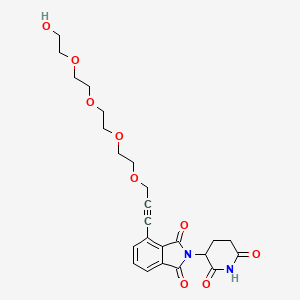
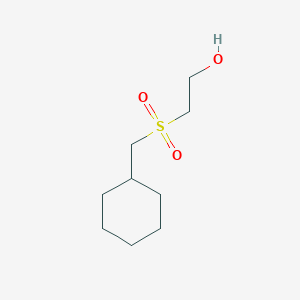
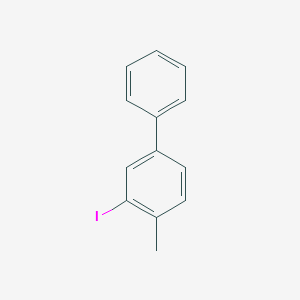
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
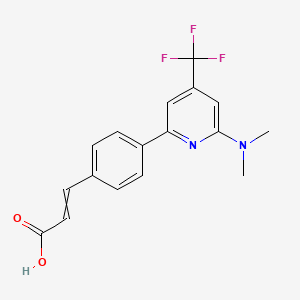
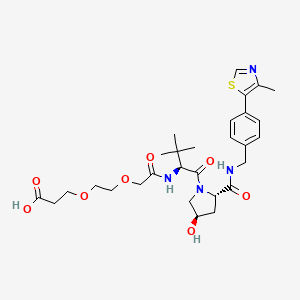
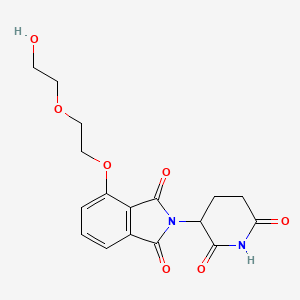
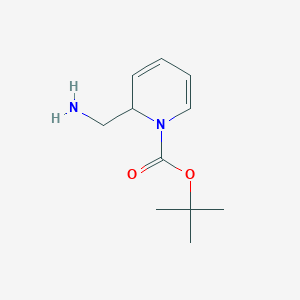
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
